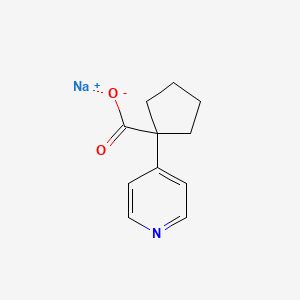

Sodium;1-pyridin-4-ylcyclopentane-1-carboxylate

Description

Historical Development and Research Evolution

The compound emerged from two decades of innovation in fused-ring heterocycle synthesis, building upon foundational work with cyclopentanone derivatives. Early synthetic routes to related structures, such as 1-(4-fluorophenyl)-2-(4-pyridyl)cyclopentene, utilized Friedel-Crafts acylation of cyclopentanone with pyridine carboxylic acids under Lewis acid catalysis. The sodium carboxylate variant represents an optimization of these methods, first reported in patent literature circa 2021 as part of kinase inhibitor development programs.

Key milestones in its development include:

Significance in Heterocyclic Chemistry

The compound's dual functionality makes it exceptional in three domains:

Electronic Modulation : The pyridine nitrogen (pKa ≈ 3.5) creates an electron-deficient aromatic system, while the carboxylate group (pKa ≈ 4.7) introduces pH-dependent solubility. This combination enables precise control over molecular interactions in catalytic systems.

Stereochemical Rigidity : X-ray crystallography of related compounds shows the cyclopentane ring adopts an envelope conformation, fixing the pyridine and carboxylate groups in a cis orientation. This preorganization enhances binding affinity in enzyme-inhibitor complexes.

Synthetic Versatility : The sodium counterion facilitates nucleophilic displacement reactions at the carboxylate oxygen, while the pyridine nitrogen serves as a directing group for electrophilic aromatic substitution.

Current Research Landscape and Knowledge Gaps

Recent studies focus on three primary applications:

A. Enzyme Inhibition : Structural analogs demonstrate potent inhibition of 2-oxoglutarate (2OG)-dependent oxygenases, with IC50 values <1 μM against aspartyl hydroxylase (AspH). The sodium carboxylate moiety enhances water solubility compared to neutral analogs, improving bioavailability.

B. Kinase Targeting : Patent US20230312576A1 discloses related pyrrolopyrimidine derivatives as LIMK/ROCK inhibitors. The compound serves as a precursor for introducing the critical pyridyl-cyclopentane pharmacophore.

C. Materials Science : Preliminary investigations suggest utility in metal-organic frameworks (MOFs), where the carboxylate acts as a ligand for transition metals while the pyridine nitrogen participates in π-stacking interactions.

Critical knowledge gaps include:

- Detailed mechanistic studies of its enzyme inhibition profiles

- Exploration of photophysical properties for optoelectronic applications

- Systematic structure-activity relationship (SAR) analyses in medicinal chemistry contexts

Properties

IUPAC Name |

sodium;1-pyridin-4-ylcyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.Na/c13-10(14)11(5-1-2-6-11)9-3-7-12-8-4-9;/h3-4,7-8H,1-2,5-6H2,(H,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWUNLQFKQCNDB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=NC=C2)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12NNaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution on Cyclopentane Carboxylic Acid Derivatives

This approach involves functionalizing a pre-formed cyclopentane backbone with a pyridin-4-yl group. A representative pathway entails:

- Synthesis of 1-bromocyclopentane-1-carboxylic acid ethyl ester : Cyclopentanone undergoes bromination at the α-position using hydrobromic acid (HBr) in acetic acid, followed by esterification with ethanol under acidic conditions.

- Pyridin-4-yl Grignard reaction : The bromide is displaced by a pyridin-4-ylmagnesium bromide reagent in tetrahydrofuran (THF) at −78°C, yielding 1-pyridin-4-ylcyclopentane-1-carboxylic acid ethyl ester.

- Saponification and neutralization : The ester is hydrolyzed with aqueous sodium hydroxide (NaOH) to the carboxylic acid, which is subsequently treated with NaOH to form the sodium salt.

Key parameters :

Cyclopentane Ring Formation via Dieckmann Condensation

A convergent strategy constructs the cyclopentane ring while introducing the pyridin-4-yl and carboxylate groups:

- Preparation of diethyl 2-(pyridin-4-yl)malonate : Pyridin-4-ylacetonitrile reacts with diethyl carbonate in the presence of sodium ethoxide, forming the malonate derivative.

- Dieckmann cyclization : The malonate undergoes intramolecular cyclization under basic conditions (e.g., potassium tert-butoxide in toluene), producing ethyl 1-pyridin-4-ylcyclopentane-1-carboxylate.

- Hydrolysis : The ester is converted to the carboxylic acid using concentrated hydrochloric acid (HCl), followed by neutralization with NaOH.

Advantages :

- High regioselectivity due to the stability of the enolate intermediate.

- Scalability for industrial production.

Oxidation of 1-Pyridin-4-ylcyclopentane-1-methanol

Alcohol oxidation provides an alternative route:

- Synthesis of 1-pyridin-4-ylcyclopentane-1-methanol : Cyclopentanone reacts with pyridin-4-yl lithium to form a tertiary alcohol, which is reduced to the primary alcohol using lithium aluminum hydride (LiAlH4).

- Oxidation to carboxylic acid : The alcohol is oxidized with potassium permanganate (KMnO4) in acidic medium, yielding the carboxylic acid.

Challenges :

- Steric hindrance at the cyclopentane 1-position may reduce oxidation efficiency.

- Requires meticulous control of reaction conditions to prevent over-oxidation.

Sodium Salt Formation

The final step involves neutralizing 1-pyridin-4-ylcyclopentane-1-carboxylic acid with a sodium base:

Procedure :

- Acid dissolution : The carboxylic acid is dissolved in anhydrous ethanol.

- Neutralization : A stoichiometric amount of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3) is added dropwise at 0–5°C.

- Crystallization : The mixture is concentrated under reduced pressure, and the sodium salt is precipitated by adding diethyl ether. The product is recrystallized from a water-ethanol mixture.

Critical factors :

- pH control: Maintain pH 7–8 to avoid decomposition.

- Purity assessment: Fourier-transform infrared spectroscopy (FTIR) confirms carboxylate formation (asymmetric stretching at 1,580–1,610 cm⁻¹).

Industrial-Scale Production Considerations

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance yield and reduce reaction times:

Green Chemistry Innovations

- Solvent selection : Replacement of ethanol with cyclopentyl methyl ether (CPME), a biodegradable solvent.

- Catalyst recycling : Immobilized enzymes (e.g., Candida antarctica lipase B) for ester hydrolysis reduce waste.

Analytical Characterization

Table 1 : Spectroscopic Data for Sodium 1-Pyridin-4-ylcyclopentane-1-carboxylate

Chemical Reactions Analysis

Types of Reactions

Sodium;1-pyridin-4-ylcyclopentane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing pyridine and cyclopentane moieties exhibit significant antimicrobial activity. For instance, derivatives of pyridine have been shown to inhibit bacterial growth effectively. In vitro studies demonstrate that sodium;1-pyridin-4-ylcyclopentane-1-carboxylate can inhibit the growth of various pathogenic bacteria, making it a candidate for developing new antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that certain pyridine derivatives can modulate signaling pathways involved in cancer cell proliferation and survival. This compound has been identified as a potential inhibitor of the ERK5 pathway, which plays a crucial role in cancer progression .

Therapeutic Applications

Drug Development

The unique structural features of this compound make it an attractive scaffold for drug development. Its ability to interact with various biological targets opens avenues for designing selective inhibitors for diseases such as cancer and bacterial infections. Researchers are actively exploring its potential in creating novel therapeutics that could lead to more effective treatments with fewer side effects compared to existing drugs .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

Mechanism of Action

The mechanism of action of Sodium;1-pyridin-4-ylcyclopentane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Analogues

The following compounds share structural similarities with Sodium;1-pyridin-4-ylcyclopentane-1-carboxylate:

N,N-Dimethylpyridin-4-aminium 1-phenylcyclopentane-1-carboxylate monohydrate Formula: C₇H₁₁N₂⁺·C₁₂H₁₃O₂⁻·H₂O Features: A pyridinium cation paired with a 1-phenylcyclopentane carboxylate anion. The phenyl group introduces aromaticity, and the crystal structure reveals hydrogen-bonded chains (O—H⋯O and N—H⋯O interactions) .

Benzyl 4-aminopiperidine-1-carboxylate Formula: C₁₃H₁₈N₂O₂ Features: A piperidine ring substituted with an amino group and benzyl carboxylate. Lacks cyclopentane but shares carboxylate functionality .

2-Chloro-6-methylpyrimidine-4-carboxylic acid

- Formula: C₆H₅ClN₂O₂

- Features: Pyrimidine ring with chlorine and methyl substituents. Demonstrates halogenated aromatic carboxylate properties .

1-Cyanocyclopentanecarboxylic acid Formula: C₇H₉NO₂ Features: Cyclopentane ring with cyano and carboxylate groups. Highlights the impact of electron-withdrawing substituents .

Comparative Analysis

Table 1: Structural and Physicochemical Properties

Biological Activity

Sodium;1-pyridin-4-ylcyclopentane-1-carboxylate, a compound of interest in pharmacological research, has demonstrated various biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article compiles findings from diverse studies to provide a comprehensive overview of its biological activity, including case studies, data tables, and detailed research findings.

The molecular structure of this compound contributes significantly to its biological activity. The compound features a pyridine ring and a cyclopentane moiety, which are known to influence its interaction with biological targets.

Key Physical Properties:

- Molecular Weight: Approximately 287 g/mol

- Solubility: High aqueous solubility at physiological pH

- LogD (pH 7.4): 0.9

- TPSA (Topological Polar Surface Area): 68 Ų

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vivo experiments have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 600 | Induction of apoptosis |

| A549 (Lung) | 530 | Cell cycle arrest |

| HeLa (Cervical) | 700 | Inhibition of CDK enzymes |

The compound's mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, it has been reported to inhibit CDK9 with an IC50 value of approximately 6 nM, showcasing its potential as a selective CDK inhibitor .

Enzyme Inhibition

This compound also demonstrates enzyme inhibitory activity, particularly against kinases involved in cell proliferation.

Table 2: Enzyme Inhibition Profile

| Enzyme | IC50 (nM) | Selectivity |

|---|---|---|

| CDK9/Cyclin T1 | 6 | Highly selective |

| CDK2/Cyclin A | 397 | Moderate |

| CDK4/Cyclin D1 | 3130 | Low |

This selectivity profile indicates that while the compound is effective against CDK9, it shows less potency against other CDKs, suggesting a targeted therapeutic approach with potentially fewer side effects .

Clinical Trials

This compound is currently under investigation in clinical settings. A phase 1/2 trial is evaluating its efficacy in patients with relapsed or refractory solid tumors and non-Hodgkin lymphoma. Preliminary results indicate promising responses, with manageable toxicity profiles .

Mechanistic Studies

Mechanistic studies have focused on the compound's ability to induce apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential loss and cytochrome c release. These findings are supported by flow cytometry analyses that demonstrate increased Annexin V positivity in treated cells .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Sodium;1-pyridin-4-ylcyclopentane-1-carboxylate, and how can purity be validated?

- Synthesis : Utilize carboxylate salt formation via neutralization of the parent acid (e.g., 1-pyridin-4-ylcyclopentane-1-carboxylic acid) with sodium hydroxide under controlled pH. Analogous methods for cyclopentane-carboxylate derivatives involve refluxing in ethanol/water mixtures .

- Purity Validation : Perform HPLC with a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) to resolve impurities . Confirm identity via FT-IR (carboxylate C=O stretch ~1600 cm⁻¹) and ¹H NMR (pyridinyl protons at δ 7.2–8.5 ppm).

Q. How should researchers handle safety concerns during experimental workflows involving this compound?

- Safety Protocols : Follow general guidelines for cyclopentane-carboxylate analogs: wear PPE (gloves, goggles), avoid inhalation, and use fume hoods. For accidental exposure, flush eyes/skin with water for 15 minutes and seek medical assistance . Toxicity data are limited; assume acute toxicity and prioritize hazard mitigation .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in bioactivity data across different batches of this compound?

- Batch Consistency : Variations in salt content (e.g., residual sodium counterions) or hydration states may alter solubility and bioactivity. Quantify sodium content via flame photometry or ICP-MS. For biological assays, standardize peptide-like protocols: pre-dissolve in DMSO, dilute in buffered saline, and validate solubility via dynamic light scattering .

- Data Normalization : Include internal controls (e.g., reference inhibitors) to calibrate assay variability. Report batch-specific purity metrics (HPLC area%, MS confirmation) to enable cross-study comparisons .

Q. How can the molecular interactions of this compound with biological targets be systematically investigated?

- Structural Analysis : Use X-ray crystallography or molecular docking to study the cyclopentane ring’s steric effects and pyridinyl group’s hydrogen-bonding potential. Comparative studies with analogs (e.g., 1-phenylcyclopentane-1-carboxylate) reveal substituent-dependent binding modes .

- Biophysical Assays : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics/thermodynamics. Prepare target proteins in sodium-free buffers to avoid interference with the sodium counterion .

Q. What advanced analytical techniques are critical for characterizing degradation products of this compound under stressed conditions?

- Degradation Pathways : Expose to oxidative (H₂O₂), thermal (40–60°C), and hydrolytic (acid/base) conditions. Monitor via LC-MS/MS to identify cleavage products (e.g., cyclopentane ring opening or pyridinyl group oxidation) .

- Methodology : Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) for accurate mass determination. Pair with ²³Na NMR to track sodium dissociation during degradation .

Methodological Design Considerations

Q. How should experimental protocols be optimized for reproducibility in cell-based studies with this compound?

- Solubility Optimization : Pre-test in culture media using serial dilutions. For insoluble batches, employ co-solvents (≤1% DMSO) or cyclodextrin-based formulations .

- Dose-Response Validation : Include a sodium control (e.g., NaCl) to isolate biological effects of the carboxylate moiety from sodium ions. Use nonlinear regression models to calculate EC₅₀/IC₅₀ values .

Q. What computational tools are recommended for predicting the environmental fate of this compound?

- QSAR Modeling : Apply EPI Suite™ to estimate biodegradability (BIOWIN) and bioaccumulation potential. The pyridinyl group may confer persistence in aquatic systems .

- Ecotoxicity Screening : Use TEST (Toxicity Estimation Software Tool) to predict acute toxicity to aquatic organisms, leveraging structural analogs (e.g., piperidine-carboxylates) as proxies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.